N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isothiochromene derivatives This compound is characterized by the presence of a bromophenyl group, an oxo group, and a carboxamide group attached to the isothiochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the condensation of 4-bromobenzoyl chloride with 1-oxo-1H-isothiochromene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Additionally, industrial production would require stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Azido or cyano derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. In antimicrobial studies, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity and function . In anticancer research, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Exhibits antimicrobial and antioxidant activities.
Uniqueness
N-(4-bromophenyl)-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its unique isothiochromene core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and exhibits higher potency in certain biological assays .
Properties
Molecular Formula |
C16H10BrNO2S |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C16H10BrNO2S/c17-11-5-7-12(8-6-11)18-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-9H,(H,18,19) |
InChI Key |
JOZGGZLYFBWNIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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